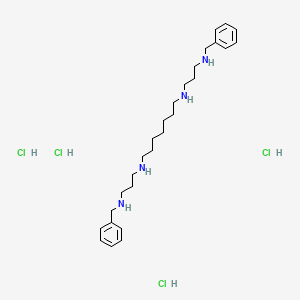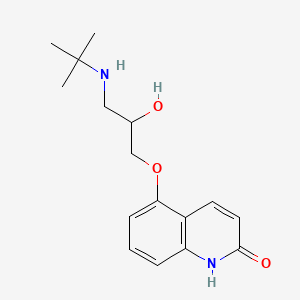![molecular formula C22H20N3O2+ B12785394 3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione CAS No. 66886-76-8](/img/structure/B12785394.png)
3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 356035 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of cellular processes and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 356035 typically involves a series of organic reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 356035 may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
NSC 356035 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 356035 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from the reactions of NSC 356035 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
NSC 356035 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is employed in the study of cellular processes, including signal transduction and metabolic pathways.
Medicine: NSC 356035 is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 356035 involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular functions. By binding to these targets, NSC 356035 can modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to NSC 356035 include:
- NSC 118218
- NSC 515776
- Other compounds within the same chemical class or with similar functional groups
Uniqueness
NSC 356035 is unique due to its specific chemical structure and the particular set of biological activities it exhibits. While similar compounds may share some properties, NSC 356035’s distinct interactions with molecular targets and its specific applications in research and industry set it apart from others.
Properties
CAS No. |
66886-76-8 |
|---|---|
Molecular Formula |
C22H20N3O2+ |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[4-(dimethylamino)pyridin-1-ium-1-yl]-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C22H20N3O2/c1-23(2)16-12-14-24(15-13-16)20-21(26)18-10-6-7-11-19(18)25(22(20)27)17-8-4-3-5-9-17/h3-15,20H,1-2H3/q+1 |
InChI Key |
KPRZGXWSEJRIHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C2C(=O)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



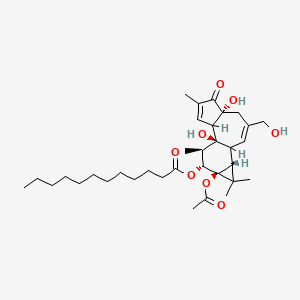

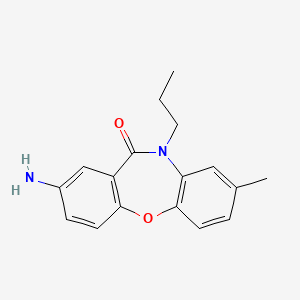
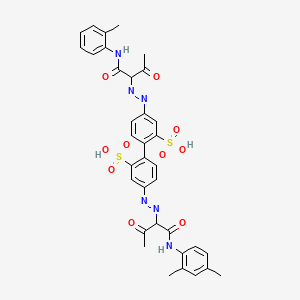
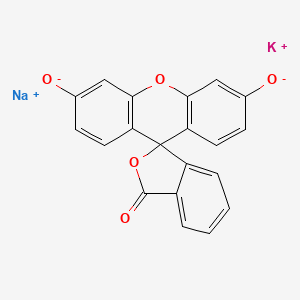
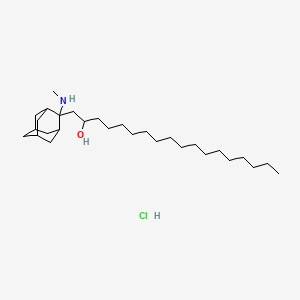
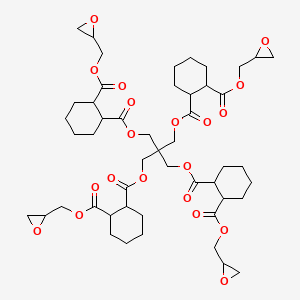
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
